Cas no 1343099-74-0 (3-(piperazin-1-yl)oxolane-3-carboxylic acid)

3-(piperazin-1-yl)oxolane-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3-(piperazin-1-yl)oxolane-3-carboxylic acid
- 3-Piperazin-1-yloxolane-3-carboxylic acid
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- MDL: MFCD18333739
- インチ: 1S/C9H16N2O3/c12-8(13)9(1-6-14-7-9)11-4-2-10-3-5-11/h10H,1-7H2,(H,12,13)
- InChIKey: TUZMLNNDFROEHC-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C(=O)O)(C1)N1CCNCC1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 228
- 疎水性パラメータ計算基準値(XlogP): -3.2
- トポロジー分子極性表面積: 61.8
3-(piperazin-1-yl)oxolane-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-321424-0.5g |
3-(piperazin-1-yl)oxolane-3-carboxylic acid |
1343099-74-0 | 95.0% | 0.5g |
$809.0 | 2025-03-19 | |
Enamine | EN300-321424-0.1g |
3-(piperazin-1-yl)oxolane-3-carboxylic acid |
1343099-74-0 | 95.0% | 0.1g |
$741.0 | 2025-03-19 | |
Enamine | EN300-321424-5.0g |
3-(piperazin-1-yl)oxolane-3-carboxylic acid |
1343099-74-0 | 95.0% | 5.0g |
$2443.0 | 2025-03-19 | |
Enamine | EN300-321424-2.5g |
3-(piperazin-1-yl)oxolane-3-carboxylic acid |
1343099-74-0 | 95.0% | 2.5g |
$1650.0 | 2025-03-19 | |
Enamine | EN300-321424-10g |
3-(piperazin-1-yl)oxolane-3-carboxylic acid |
1343099-74-0 | 10g |
$3622.0 | 2023-09-04 | ||
Enamine | EN300-321424-1g |
3-(piperazin-1-yl)oxolane-3-carboxylic acid |
1343099-74-0 | 1g |
$842.0 | 2023-09-04 | ||
Enamine | EN300-321424-5g |
3-(piperazin-1-yl)oxolane-3-carboxylic acid |
1343099-74-0 | 5g |
$2443.0 | 2023-09-04 | ||
Enamine | EN300-321424-10.0g |
3-(piperazin-1-yl)oxolane-3-carboxylic acid |
1343099-74-0 | 95.0% | 10.0g |
$3622.0 | 2025-03-19 | |
Enamine | EN300-321424-0.25g |
3-(piperazin-1-yl)oxolane-3-carboxylic acid |
1343099-74-0 | 95.0% | 0.25g |
$774.0 | 2025-03-19 | |
Enamine | EN300-321424-1.0g |
3-(piperazin-1-yl)oxolane-3-carboxylic acid |
1343099-74-0 | 95.0% | 1.0g |
$842.0 | 2025-03-19 |
3-(piperazin-1-yl)oxolane-3-carboxylic acid 関連文献
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
3-(piperazin-1-yl)oxolane-3-carboxylic acidに関する追加情報
3-(Piperazin-1-yl)oxolane-3-carboxylic acid (CAS No. 1343099-74-0): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry
3-(Piperazin-1-yl)oxolane-3-carboxylic acid (CAS No. 1343099-74-0) is a versatile organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which are widely used in the development of pharmaceuticals and bioactive molecules. In this article, we will delve into the chemical structure, physical properties, and recent research advancements related to this compound.
Chemical Structure and Synthesis: The molecular formula of 3-(piperazin-1-yl)oxolane-3-carboxylic acid is C8H14N2O3, with a molecular weight of approximately 186.20 g/mol. The compound features a piperazine ring attached to an oxolane (tetrahydrofuran) moiety, with a carboxylic acid group at the 3-position of the oxolane ring. This unique arrangement provides the molecule with both hydrophilic and hydrophobic properties, making it suitable for various biological interactions.
The synthesis of 3-(piperazin-1-yl)oxolane-3-carboxylic acid can be achieved through several routes, including the reaction of 3-hydroxytetrahydrofuran with piperazine followed by carboxylation. Recent studies have explored more efficient and environmentally friendly methods for its synthesis, such as using catalytic systems and green solvents to enhance yield and reduce by-products.
Physical Properties: 3-(Piperazin-1-yl)oxolane-3-carboxylic acid is a white crystalline solid that is soluble in water and polar organic solvents. Its melting point is around 150°C, and it exhibits good stability under standard laboratory conditions. The compound's solubility and stability make it suitable for use in various formulations and delivery systems.
Biological Activity: The biological activity of 3-(piperazin-1-yl)oxolane-3-carboxylic acid has been extensively studied in recent years. One of its notable applications is as a scaffold for the development of inhibitors targeting specific enzymes involved in disease pathways. For example, researchers have synthesized derivatives of this compound that exhibit potent inhibitory activity against kinases, which are key targets in cancer therapy.
In addition to its potential as an enzyme inhibitor, 3-(piperazin-1-yl)oxolane-3-carboxylic acid has shown promise in modulating G protein-coupled receptors (GPCRs), which are crucial for many physiological processes. Studies have demonstrated that certain derivatives can act as agonists or antagonists for specific GPCRs, opening up new avenues for the treatment of neurological disorders and other conditions.
Clinical Applications: The therapeutic potential of 3-(piperazin-1-yl)oxolane-3-carboxylic acid-based compounds has been evaluated in preclinical studies and early-stage clinical trials. For instance, a derivative of this compound has shown promising results in preclinical models of Alzheimer's disease by improving cognitive function and reducing amyloid-beta levels. Another derivative has demonstrated anti-inflammatory effects in animal models of arthritis, suggesting its potential use as an anti-inflammatory agent.
Toxicology and Safety: Understanding the toxicological profile of 3-(piperazin-1-yl)oxolane-3-carboxylic acid-based compounds is crucial for their safe development and use. Preclinical studies have generally shown low toxicity at therapeutic doses, but further investigations are needed to fully assess long-term safety and potential side effects.
FUTURE DIRECTIONS: The future of 3-(piperazin-1-yl)oxolane-3-carboxylic acid-based research looks promising. Ongoing efforts aim to optimize the structure of this compound to enhance its potency, selectivity, and pharmacokinetic properties. Additionally, researchers are exploring novel delivery systems to improve the bioavailability and efficacy of these compounds in vivo.
In conclusion, 3-(Piperazin-1-yl)oxolane-3-carboxylic acid (CAS No. 1343099-74-0) is a valuable molecule with a wide range of potential applications in medicinal chemistry. Its unique structure and biological activity make it an attractive scaffold for the development of new therapeutic agents targeting various diseases. As research continues to advance, we can expect to see more innovative uses for this versatile compound in the coming years.
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